molecular formula C17H23N3O2 B14679371 Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- CAS No. 32150-52-0

Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl-

Cat. No.: B14679371
CAS No.: 32150-52-0
M. Wt: 301.4 g/mol
InChI Key: NLGFLXKEBMNEDE-UHFFFAOYSA-N
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Description

Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl-uracil, the synthetic route may involve the following steps:

    Nitration: Introduction of nitro groups to the uracil ring.

    Reduction: Conversion of nitro groups to amino groups.

    Alkylation: Introduction of ethyl and methyl groups to specific positions on the uracil ring.

    Amination: Introduction of the diethylamino group.

Industrial Production Methods

Industrial production of uracil derivatives often involves large-scale chemical synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Conversion to corresponding reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and iron (Fe²⁺) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted uracil derivatives.

Scientific Research Applications

Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of antiviral and anticancer agents.

    Biology: It may be used in studies related to nucleic acid metabolism and enzyme interactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. It may inhibit specific enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent.

    6-Methyluracil: Used in various biochemical studies.

    2-Thiouracil: Known for its antiviral properties.

Uniqueness

Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group, in particular, may enhance its interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

32150-52-0

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

5-(diethylamino)-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C17H23N3O2/c1-5-18(6-2)15-13(4)20(14-11-9-8-10-12-14)17(22)19(7-3)16(15)21/h8-12H,5-7H2,1-4H3

InChI Key

NLGFLXKEBMNEDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)N(CC)CC

Origin of Product

United States

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